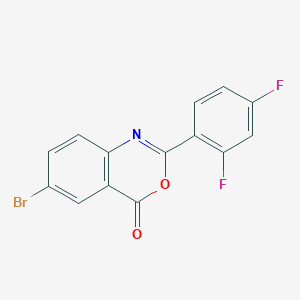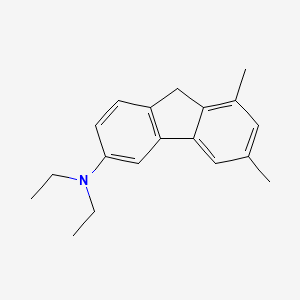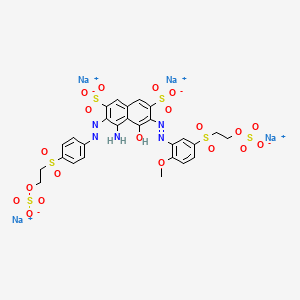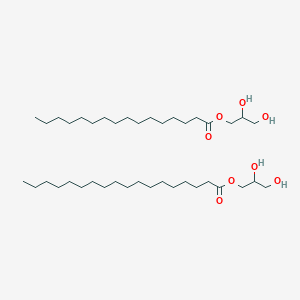
2-Biphenylol, 6-chloro-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium-2-chloro-6-phenylphenate is a chemical compound with the molecular formula C12H8ClNaO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a sodium ion, a chlorine atom, and a phenyl group attached to a phenate structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium-2-chloro-6-phenylphenate typically involves the reaction of 2-chloro-6-phenylphenol with sodium hydroxide. The reaction is carried out in an aqueous medium, where the sodium hydroxide acts as a base to deprotonate the phenol, forming the sodium salt of the compound.
Industrial Production Methods
Industrial production of sodium-2-chloro-6-phenylphenate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial-grade reagents and equipment to facilitate the reaction and subsequent purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium-2-chloro-6-phenylphenate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phenate group can undergo oxidation to form quinone derivatives.
Reduction Reactions: The compound can be reduced to form different hydroxy derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used. The reactions are conducted under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. The reactions are performed under anhydrous conditions to prevent side reactions.
Major Products Formed
Substitution Reactions: Various substituted phenylphenates.
Oxidation Reactions: Quinone derivatives.
Reduction Reactions: Hydroxy derivatives.
Applications De Recherche Scientifique
Sodium-2-chloro-6-phenylphenate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of sodium-2-chloro-6-phenylphenate involves its interaction with specific molecular targets and pathways. The phenate group can interact with enzymes and proteins, leading to the modulation of their activity. The chlorine atom can participate in electrophilic reactions, while the sodium ion can influence the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Sodium-2-chloro-6-phenylphenate can be compared with other similar compounds, such as:
Sodium-2-chlorophenate: Lacks the phenyl group, resulting in different reactivity and applications.
Sodium-2-phenylphenate: Lacks the chlorine atom, leading to variations in its chemical behavior and uses.
Sodium-4-chloro-6-phenylphenate: The position of the chlorine atom is different, affecting its reactivity and properties.
The uniqueness of sodium-2-chloro-6-phenylphenate lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
63992-41-6 |
|---|---|
Formule moléculaire |
C12H8ClNaO |
Poids moléculaire |
226.63 g/mol |
Nom IUPAC |
sodium;3-chloro-2-phenylphenolate |
InChI |
InChI=1S/C12H9ClO.Na/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9;/h1-8,14H;/q;+1/p-1 |
Clé InChI |
SPJMAPNWDLIVRR-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=CC=C2Cl)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


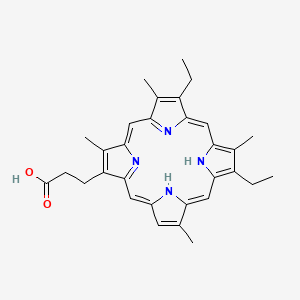
![3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13783845.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13783848.png)
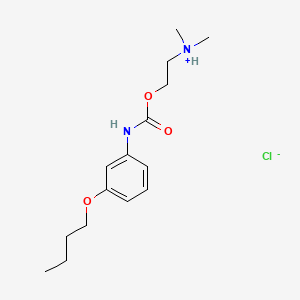

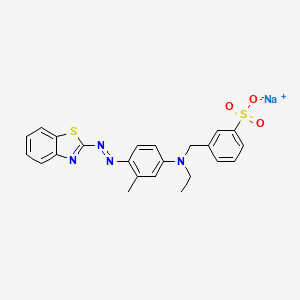

![N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether [German]](/img/structure/B13783872.png)
